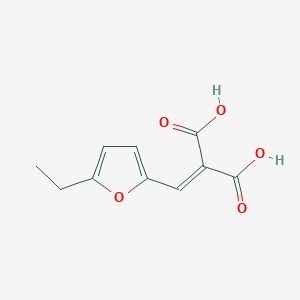
2-((5-Ethylfuran-2-yl)methylene)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Ethylfuran-2-yl)methylene)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a furan ring substituted with an ethyl group and a methylene bridge connecting it to the malonic acid moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methylene)malonic acid typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide, in this case, 5-ethylfuran-2-ylmethyl halide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethylfuran-2-yl)methylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound with hydrogenated furan rings.
Substitution: Substituted malonic acid derivatives.
Scientific Research Applications
2-((5-Ethylfuran-2-yl)methylene)malonic acid has several applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Ethylfuran-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, an electrophile in addition reactions, and a ligand in coordination chemistry. Its unique structure allows it to participate in a wide range of chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Methylfuran-2-yl)methylene)malonic acid
- 2-((5-Phenylfuran-2-yl)methylene)malonic acid
- 2-((5-Benzylfuran-2-yl)methylene)malonic acid
Uniqueness
2-((5-Ethylfuran-2-yl)methylene)malonic acid is unique due to the presence of the ethyl group on the furan ring, which influences its reactivity and properties.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-[(5-ethylfuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H10O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
NGWXDAHWOHJMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















